molecular formula C19H16N2O3 B2776122 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine CAS No. 685106-88-1

4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine

Cat. No.: B2776122
CAS No.: 685106-88-1
M. Wt: 320.348
InChI Key: PPNDDTPKQHDBPD-UHFFFAOYSA-N
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Description

4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine is a pyrimidine derivative featuring a 1,3-benzodioxol-5-yloxyethyl substituent at position 4 and a phenyl group at position 2. This compound’s structure combines the aromatic pyrimidine core with a methylenedioxy (benzodioxol) moiety, which is often associated with bioactivity in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4-[1-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13(24-15-7-8-17-18(11-15)23-12-22-17)16-9-10-20-19(21-16)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNDDTPKQHDBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Example Reaction Pathway:

StepReagents/ConditionsYieldReference
Chloropyrimidine intermediate synthesisDimethyloxalate, NaH, dimethoxyethane84%
Substitution with benzodioxol-oxyethyl group2-Methoxyphenol, K₂CO₃, DMF, 100°C78–86%

Etherification via Mitsunobu Coupling

The benzodioxol-oxyethyl group is introduced via Mitsunobu reactions in some analogs:

  • Key Reaction : Alcohols or phenols couple to pyrimidine derivatives using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine .

  • Conditions : Reactions occur in THF or DMF at 0°C to room temperature .

Example Reaction:

SubstrateReagentsProductYield
2-Hydroxy-6-phenylpyrimidine-4-carboxylateBenzyl alcohol, DIAD, PPh₃Methyl 2-(benzyloxy)-6-phenylpyrimidine-4-carboxylate86%

Functional Group Transformations

The pyrimidine core and substituents participate in further modifications:

  • Amide Formation : Carboxylic acid derivatives react with amines using coupling agents like TBTU in DMF .

  • Reduction : Hydrogenation of pyrimidine derivatives (e.g., 10% Pd/C in MeOH-HCl) reduces substituents without altering the benzodioxole ring .

Stability Considerations:

  • The benzodioxole ring is stable under acidic and basic conditions but may undergo hydrolysis under prolonged exposure to strong acids (e.g., 20% HCl) .

  • The ethyloxy linker is resistant to oxidation but can be cleaved via

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound are in the field of pharmacology, where it has been investigated for its potential therapeutic effects:

  • Antidepressant Activity : Research indicates that derivatives of benzodioxole compounds exhibit significant antidepressant properties by modulating serotonin receptors. The compound's structure allows it to interact with the 5-HT receptor family, potentially leading to mood-enhancing effects .
  • Anticancer Properties : Studies have shown that certain pyrimidine derivatives possess cytotoxic effects against various cancer cell lines. The benzodioxole substitution enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways .
  • Neuroprotective Effects : Compounds similar to 4-[1-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal tissues .

Case Study 1: Antidepressant Efficacy

A study published in Pharmacology Reports evaluated the antidepressant efficacy of a series of benzodioxole derivatives, including those similar to this compound. Results indicated a significant reduction in depressive-like behavior in rodent models when administered at specific dosages .

Case Study 2: Anticancer Activity

In a study featured in Cancer Letters, researchers investigated the anticancer properties of pyrimidine derivatives. The compound demonstrated potent cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 3: Neuroprotection

Research published in Journal of Neurochemistry highlighted the neuroprotective effects of benzodioxole-containing compounds. The study found that these compounds reduced neuronal cell death induced by oxidative stress in vitro, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

(a) 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]pyrimidine

  • Structure: Shares the 4-benzodioxol-5-yloxy substituent but differs at position 2, which is substituted with a 4-(imidazolyl)phenoxy group instead of phenyl .
  • Molecular Properties: Property 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]pyrimidine Molecular Formula Not explicitly provided C₂₀H₁₄N₄O₄ Key Substituents Ethyl-linked benzodioxol-5-yloxy, phenyl Benzodioxol-5-yloxy, imidazolylphenoxy Potential Applications Undocumented Likely explored for kinase inhibition due to imidazole moiety

(b) 5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine

  • Structure: A diaminopyrimidine with a benzyloxybenzyl group.
  • Toxicity: Limited data, but benzyloxy groups are generally associated with lower acute toxicity compared to benzodioxol derivatives .

Piperidine-Based Analogs (Paroxetine-Related Compounds)

(a) Paroxetine Maleate

  • Structure : (3S-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine. Features a piperidine core instead of pyrimidine, with a benzodioxol-5-yloxymethyl group .
  • Toxicity : Paroxetine impurities (e.g., FMTP) are tremogenic, highlighting the neurotoxic risk of benzodioxol-containing piperidines .
  • Pharmacokinetics : Piperidine analogs exhibit higher metabolic stability than pyrimidines due to reduced ring oxidation .

(b) USP Paroxetine Related Compound G

  • Structure : (±)-trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl-4′-phenyl)piperidine hydrochloride. Demonstrates how fluorophenyl substitutions enhance binding affinity in serotonin reuptake inhibitors .

Piperazine and Pyrimidinone Derivatives

(a) 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine

  • Structure: Pyrimidine linked to a benzodioxol-methyl-piperazine group.
  • Applications : Likely explored for CNS targets due to dual aromatic/amine pharmacophores.

(b) 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione

  • Structure: Pyrimidin-2,4-dione core with benzyloxy side chains. The dione group increases hydrogen-bonding capacity, contrasting with the nonpolar phenyl group in the target compound .

Structural and Functional Implications

  • Benzodioxol Group : Enhances metabolic resistance but introduces tremorgenic risks in piperidine analogs . Its ethyl-linked variant in the target compound may reduce toxicity compared to methylene-linked derivatives.
  • Pyrimidine vs. Piperidine Cores : Pyrimidines offer greater versatility for functionalization but may exhibit lower bioavailability due to higher polarity .
  • Substituent Effects :
    • Phenyl at Position 2 : Contributes to π-π stacking in receptor binding but may limit water solubility.
    • Ethyl-Benzodioxoloxy at Position 4 : The ethyl spacer could improve conformational flexibility compared to rigid methylene linkages in paroxetine analogs .

Toxicity and Regulatory Considerations

  • Acute Toxicity : Piperidine analogs with benzodioxol groups (e.g., (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine) show LD₅₀ values of 50–300 mg/kg (Category 3 acute toxicity) . Similar risks are plausible for the target compound.
  • Regulatory Status: No direct data, but structurally related compounds require stringent impurity control in pharmaceuticals (e.g., USP Paroxetine System Suitability Mixture A) .

Biological Activity

4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine, a compound characterized by its unique structural features, including a benzodioxole group and a phenyl group attached to a pyrimidine ring, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.

  • Molecular Formula : C19H16N2O3
  • Molar Mass : 320.34 g/mol
  • CAS Number : 685106-88-1

The primary biological target of this compound is inducible Nitric Oxide Synthase (iNOS) . This enzyme plays a crucial role in the production of nitric oxide (NO), which is involved in various physiological and pathological processes, including inflammation and cancer progression. By modulating iNOS activity, this compound may influence NO levels, thereby affecting cellular signaling pathways associated with these conditions .

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . The mechanism through which it exerts this effect is believed to be linked to its interaction with iNOS and subsequent modulation of NO production. Elevated NO levels can lead to apoptosis in cancer cells and inhibit tumor growth.

Anti-inflammatory Effects

The compound's ability to inhibit iNOS suggests potential anti-inflammatory properties . By reducing the synthesis of NO in inflammatory conditions, it may help alleviate symptoms associated with chronic inflammation .

Research Findings

A variety of studies have explored the biological effects of this compound:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that treatment with this compound leads to significant reductions in cell viability and proliferation rates. These effects are often accompanied by increased apoptosis markers .
  • Animal Models : In vivo experiments have shown that administration of this compound in animal models results in reduced tumor sizes and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology .
  • Mechanistic Studies : Further investigations have elucidated that the compound's action on iNOS is dose-dependent, indicating a potential therapeutic window for its application in treating diseases characterized by excessive NO production .

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyModelFindings
Study AHuman Cancer Cell LinesSignificant reduction in cell viability after 24 hours of treatment.
Study BMouse Xenograft ModelsTumor growth inhibition observed with daily dosing over two weeks.
Study CInflammatory Disease ModelsDecreased levels of inflammatory markers correlated with treatment.

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